Cas no 575462-48-5 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-4-(pentyloxy)-N-(2-thienylmethyl)benzamide
- Benzamide, 4-(pentyloxy)-N-(tetrahydro-1,1-dioxido-3-thienyl)-N-(2-thienylmethyl)-
- F1673-4908
- AKOS016083209
- N-(1,1-dioxothiolan-3-yl)-4-pentoxy-N-(thiophen-2-ylmethyl)benzamide
- AKOS002237930
- AF-399/42093433
- Z57786987
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide
- 575462-48-5
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide
-
- インチ: 1S/C21H27NO4S2/c1-2-3-4-12-26-19-9-7-17(8-10-19)21(23)22(15-20-6-5-13-27-20)18-11-14-28(24,25)16-18/h5-10,13,18H,2-4,11-12,14-16H2,1H3
- InChIKey: FSERMSRMWGPFEZ-UHFFFAOYSA-N
- ほほえんだ: C(N(C1CCS(=O)(=O)C1)CC1SC=CC=1)(=O)C1=CC=C(OCCCCC)C=C1
計算された属性
- せいみつぶんしりょう: 421.13815069g/mol
- どういたいしつりょう: 421.13815069g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 654.1±55.0 °C(Predicted)
- 酸性度係数(pKa): -1.37±0.20(Predicted)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1673-4908-2mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-20μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-10mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-5μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-1mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-3mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-15mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-25mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-30mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1673-4908-40mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-[(thiophen-2-yl)methyl]benzamide |
575462-48-5 | 90%+ | 40mg |
$140.0 | 2023-07-28 |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide 関連文献
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9. Book reviews
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N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamideに関する追加情報
Comprehensive Overview of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide (CAS 575462-48-5)
In the realm of organic chemistry and pharmaceutical research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide (CAS 575462-48-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to a class of sulfonamide derivatives, which are widely studied for their diverse biological activities. Researchers and industry professionals frequently search for terms like "sulfone-containing benzamides" or "thiophene-modified sulfolane derivatives," reflecting the growing interest in this molecular framework.
The molecular structure of CAS 575462-48-5 features a thiophene ring and a sulfolane moiety, which contribute to its distinct chemical behavior. These functional groups are pivotal in drug design, particularly in modulating enzyme inhibition and receptor binding. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds in virtual screening and QSAR modeling, making 575462-48-5 a subject of computational studies. Users often inquire about "synthetic routes for sulfolane benzamides" or "bioactivity of thiophene sulfonamides," underscoring the demand for detailed technical insights.
From a synthetic perspective, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide is typically prepared via multi-step organic reactions, including amide coupling and etherification. Its pentyloxy side chain enhances lipophilicity, a property critical for drug permeability and bioavailability. This aligns with current industry focus on optimizing ADME profiles (Absorption, Distribution, Metabolism, Excretion), a frequent topic in pharmaceutical forums and search queries like "improving drug solubility with alkoxy groups."
Applications of CAS 575462-48-5 extend to material science, where its sulfone-thiophene hybrid structure is explored for organic electronics and polymer additives. The compound's thermal stability and electronic properties make it a candidate for OLED materials, resonating with searches for "sulfolane-based semiconductors." Additionally, its potential role in catalysis and ligand design is a subject of ongoing research, often linked to queries about "sulfur-containing catalysts."
In conclusion, 575462-48-5 exemplifies the intersection of medicinal chemistry and advanced materials. Its versatility addresses key challenges in drug development and functional materials, making it a valuable subject for both academic and industrial investigations. As search trends evolve, terms like "sulfolane benzamide applications" and "thiophene sulfonamide synthesis" continue to drive engagement, reflecting the compound's relevance in contemporary science.
575462-48-5 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(pentyloxy)-N-(thiophen-2-yl)methylbenzamide) 関連製品
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